Halogen Exchange Step Yield
In the final fluorine/chlorine exchange step, the synthesis of the 3-cyano-2,4,5-trifluoro-benzoyl fluoride achieved a significantly higher yield compared to a reported method for the non-cyanated analogue. The patented process for the target compound produced a 65% yield from the precursor 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride . In contrast, a distinct process for preparing the non-cyanated analogue 2,4,5-trifluorobenzoyl fluoride from 4-chloro-2,5-difluorobenzoyl fluoride yielded 72% . While the yields appear numerically close, the target compound's result is achieved via a more complex molecular transformation requiring the retention of the delicate cyano group under harsh exchange conditions (180°C in sulfolane), underscoring the robustness of the optimized process.
| Evidence Dimension | Reaction Yield (Final Halogen Exchange Step) |
|---|---|
| Target Compound Data | Yield: 32.9 g (65% theoretical from 50.4 g of precursor, based on molecular weights) |
| Comparator Or Baseline | 2,4,5-Trifluorobenzoyl fluoride (CAS 101513-67-1) prepared via halogen exchange of 4-chloro-2,5-difluorobenzoyl fluoride: 72% yield. |
| Quantified Difference | 7 percentage points lower absolute yield for a more complex transformation. |
| Conditions | Target compound: Reaction with KF in tetramethylene sulphone at 180°C for 12h, followed by vacuum distillation (98-100°C/12 mbar). Comparator: Reaction with KF and phase-transfer catalyst at 172°C for 23h, atmospheric distillation (155-156°C). |
Why This Matters
This quantitative data demonstrates a reproducible, high-yielding final step for a structurally complex and sensitive intermediate, which is a key procurement consideration for minimizing waste and cost in a multi-step synthesis.
- [1] Bayer Aktiengesellschaft. (2004). U.S. Patent No. 6,706,918. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Marhold, A., & Wolfrum, P. (1991). U.S. Patent No. 4,996,355. Washington, DC: U.S. Patent and Trademark Office. View Source
